N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS No.: 941928-16-1
Cat. No.: VC4354575
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941928-16-1 |
|---|---|
| Molecular Formula | C16H13ClN2O2 |
| Molecular Weight | 300.74 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C16H13ClN2O2/c1-10-2-7-14-13(19-10)8-15(21-14)16(20)18-9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,18,20) |
| Standard InChI Key | YVVQXBDLMPDUFG-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Introduction
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the furo[3,2-b]pyridine class. This compound features a chlorobenzyl group attached to the furo[3,2-b]pyridine core, which is a significant structural component contributing to its chemical and biological properties. The presence of a carboxamide functional group further enhances its reactivity and potential biological activities.
Synthesis
The synthesis of N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often used to monitor the progress and purity of the reactions.
Biological Activities
While specific biological activities of N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are not extensively documented, compounds with similar structures have shown potential in various biological assays. For instance, furo[3,2-b]pyridine derivatives have been explored for their anti-cancer and anti-inflammatory properties. The chlorobenzyl group may influence the compound's interaction with biological targets, potentially affecting its therapeutic applications.
Applications and Future Research Directions
Given its structural similarity to other biologically active compounds, N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could have potential applications in medicinal chemistry. Further research is needed to elucidate its specific biological effects and to explore its therapeutic potential. This could involve in-depth studies on its interaction with enzymes or receptors, as well as its pharmacokinetic properties.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can be compared with other furo[3,2-b]pyridine derivatives, such as N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide and N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their biological activities.
| Compound | Structural Features | Unique Characteristics |
|---|---|---|
| N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Chlorobenzyl group | Potential for distinct biological interactions due to the chloro substituent |
| N-(2,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Dimethoxyphenyl group | Exhibits potential anti-cancer and anti-inflammatory activities |
| N-[2-(4-methoxyphenyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | Methoxyphenyl group attached via an ethyl linker | Features a longer side chain, potentially affecting its biological activity |
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